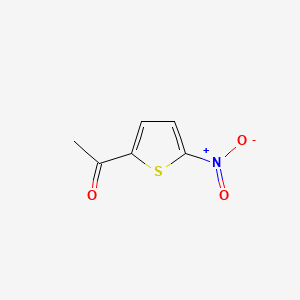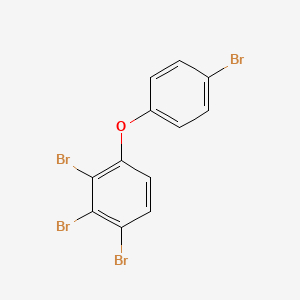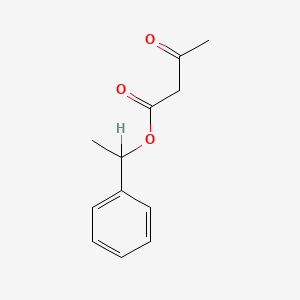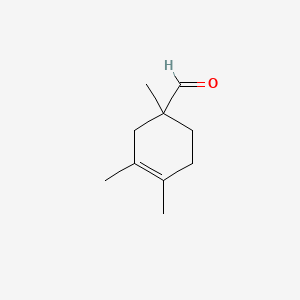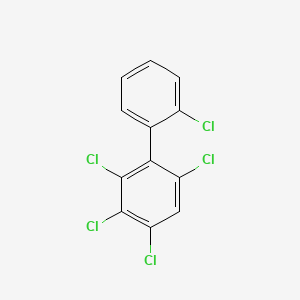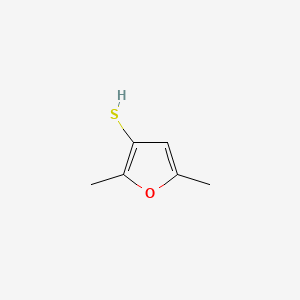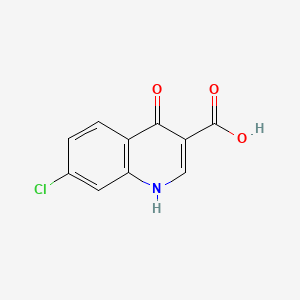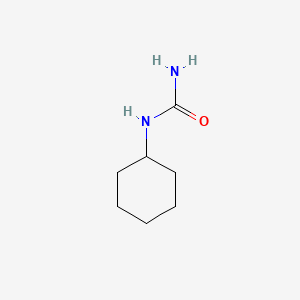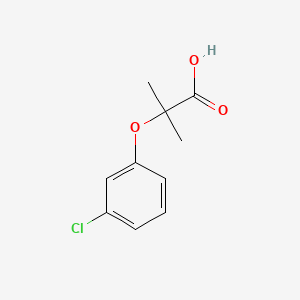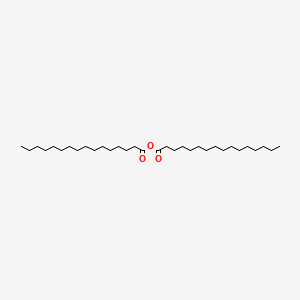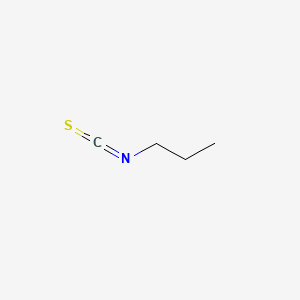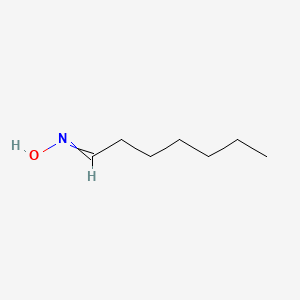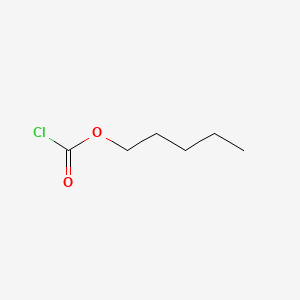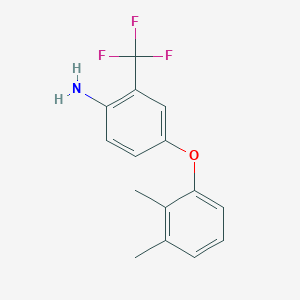
4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound appears to be an aniline derivative, which means it contains an amino group (-NH2) attached to a benzene ring. The presence of the trifluoromethyl group (-CF3) and the dimethylphenoxy group (-(C6H4(CH3)2O-) suggest that this compound could have unique properties due to the influence of these groups on the electronic structure of the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a compound containing the trifluoromethyl group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a benzene ring (from the aniline part of the molecule) with an attached amino group, a trifluoromethyl group, and a dimethylphenoxy group. The exact structure would depend on the positions of these groups on the benzene ring.Chemical Reactions Analysis
As an aniline derivative, this compound could potentially undergo reactions typical of anilines, such as electrophilic aromatic substitution or reactions at the amino group. The presence of the trifluoromethyl and dimethylphenoxy groups could influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl and dimethylphenoxy groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, boiling point, and other properties.Scientific Research Applications
Electrochemical Applications : A study focusing on the electrochemical synthesis of novel polymers based on aniline derivatives in aqueous solution showed that these polymers, including ones related to 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline, can be efficiently used as a counter electrode in dye-sensitized solar cells, demonstrating an increased energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).
Material Science and Liquid Crystals : In material science, derivatives of 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline have been studied for their properties in forming stable smectic B and A phases, important in the development of liquid crystals. This research has implications for the design and functionality of display technologies and advanced materials (Miyajima et al., 1995).
Organic Chemistry and Molecular Synthesis : In organic chemistry, research has been conducted on the facile synthesis and crystal structures of oligo(N-phenyl-m-aniline)s, which include compounds structurally related to 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline. These studies contribute to understanding the molecular architecture and electronic properties of these compounds, which can have applications in molecular electronics and materials science (Ito et al., 2002).
Molecular Materials for Electroluminescence : Research into amorphous molecular materials for electroluminescence has included studies on compounds related to 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline. These materials exhibit intense fluorescence emission and are capable of emitting multicolor light, including white, which is significant for the development of organic electroluminescent devices (Doi et al., 2003).
Polymer Science : In polymer science, studies have been conducted on the synthesis of polyurethane cationomers incorporating aniline groups. This research explores the photochromic mechanism of these compounds, which can lead to the development of fluorescent polymeric materials with potential applications in various fields, including sensing and display technologies (Buruianǎ et al., 2005).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its physical and chemical properties in more detail.
Please note that this is a general analysis based on the structure of the compound and its components. For a more detailed and specific analysis, access to specific literature or experimental data would be required.
properties
IUPAC Name |
4-(2,3-dimethylphenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-4-3-5-14(10(9)2)20-11-6-7-13(19)12(8-11)15(16,17)18/h3-8H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIXHZSGVDXZBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

